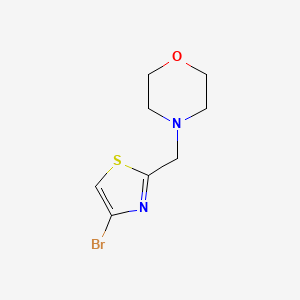
tert-Butyl ((1R,3S,4S)-3-hydroxy-4-methylcyclohexyl)carbamate
概要
説明
tert-Butyl ((1R,3S,4S)-3-hydroxy-4-methylcyclohexyl)carbamate: is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a cyclohexane ring with specific stereochemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1R,3S,4S)-3-hydroxy-4-methylcyclohexyl)carbamate typically involves the following steps:
Formation of the cyclohexane ring: The cyclohexane ring with the desired stereochemistry can be synthesized through various methods, including catalytic hydrogenation or stereoselective cyclization.
Introduction of the hydroxy and methyl groups: The hydroxy and methyl groups can be introduced through selective functionalization reactions, such as hydroxylation and methylation.
Attachment of the carbamate group: The carbamate group can be introduced by reacting the cyclohexane derivative with tert-butyl isocyanate under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing large-scale reactors and continuous flow processes to enhance efficiency and yield.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxy group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or halides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential as a drug candidate or a prodrug.
- Utilized in the design of novel therapeutic agents.
Industry:
- Applied in the production of specialty chemicals and materials.
- Used in the development of new catalysts and reagents.
作用機序
The mechanism of action of tert-Butyl ((1R,3S,4S)-3-hydroxy-4-methylcyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting or modulating its activity. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
類似化合物との比較
- tert-Butyl ((1R,3S,4S)-3-hydroxy-4-methylcyclohexyl)carbamate
- This compound derivatives
- Other carbamate compounds with similar structural features
Uniqueness:
- The specific stereochemistry of the cyclohexane ring in this compound imparts unique reactivity and selectivity in chemical reactions.
- The presence of the tert-butyl group enhances the compound’s stability and lipophilicity, making it suitable for various applications in organic synthesis and medicinal chemistry.
特性
分子式 |
C12H23NO3 |
|---|---|
分子量 |
229.32 g/mol |
IUPAC名 |
tert-butyl N-[(1R,3S,4S)-3-hydroxy-4-methylcyclohexyl]carbamate |
InChI |
InChI=1S/C12H23NO3/c1-8-5-6-9(7-10(8)14)13-11(15)16-12(2,3)4/h8-10,14H,5-7H2,1-4H3,(H,13,15)/t8-,9+,10-/m0/s1 |
InChIキー |
CBZNOKAFOMSSLW-AEJSXWLSSA-N |
異性体SMILES |
C[C@H]1CC[C@H](C[C@@H]1O)NC(=O)OC(C)(C)C |
正規SMILES |
CC1CCC(CC1O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
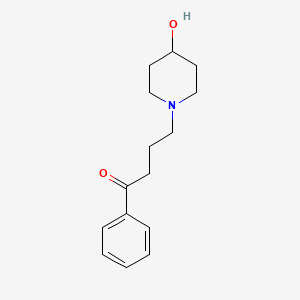
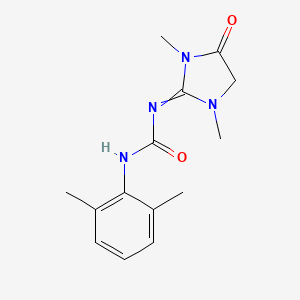

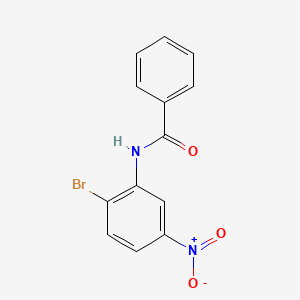
![Pyrrolidin-1-yl-(1H-pyrrolo[2,3-b]pyridin-5-yl)-methanone](/img/structure/B8386850.png)
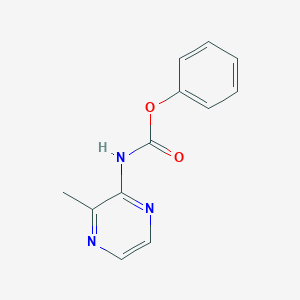
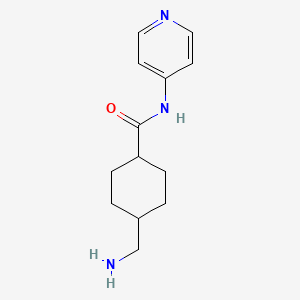

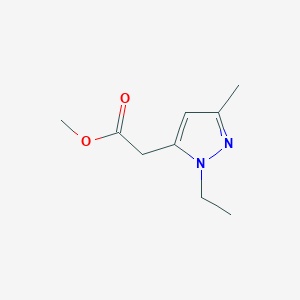
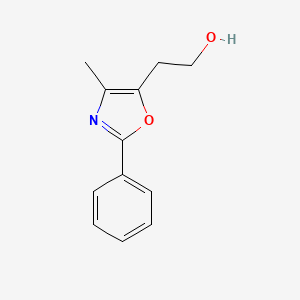
![[2-(4-Trifluoromethyl-phenyl)-pyridin-4-yl]methylamine](/img/structure/B8386891.png)

